Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
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Overview
Description
Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of pyrrolopyridine, a bicyclic structure that combines pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable pyridine compound, followed by tert-butyl esterification. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through column chromatography and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrolopyridine compounds .
Scientific Research Applications
Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-butyl (3aS,7aS)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- tert-butyl (3aS,7aS)-rel-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate
Uniqueness
Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
NVINVTWMFWHTFK-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)CCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCN2 |
Origin of Product |
United States |
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